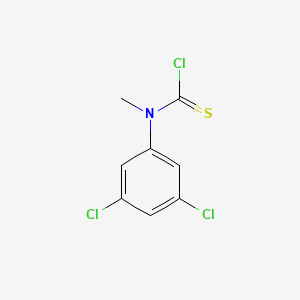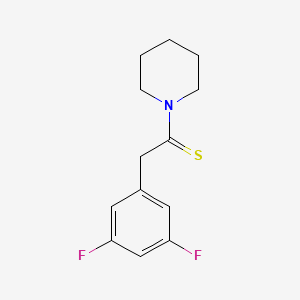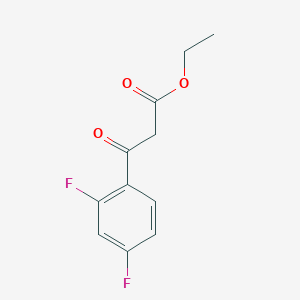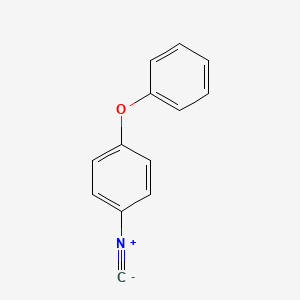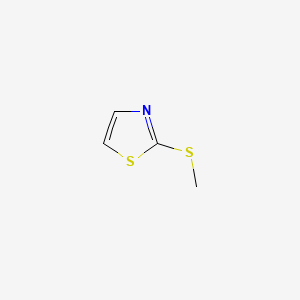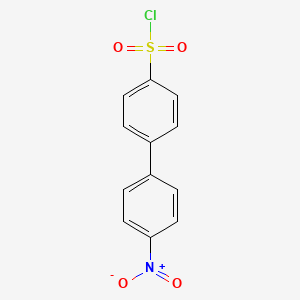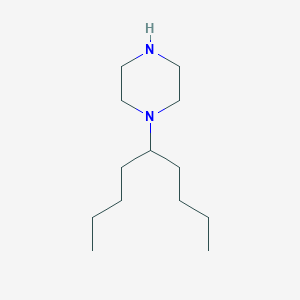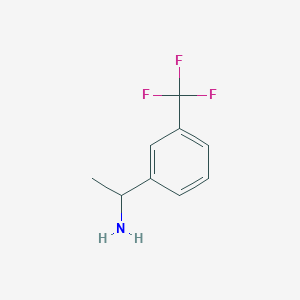
1-(3-三氟甲基苯基)乙胺
描述
1-(3-Trifluoromethylphenyl)ethylamine (TFMPA) is a fluorinated amine compound that has been widely studied for its versatile applications in organic synthesis, scientific research, and drug development. TFMPA is a reactive intermediate that can be used as a catalyst in various reactions, and it is also used as a ligand in metal-catalyzed reactions. In addition, TFMPA has been studied for its biochemical and physiological effects, as well as its potential applications in lab experiments.
科学研究应用
过渡金属配合物
1-(3-三氟甲基苯基)乙胺衍生物已被用于合成钯配合物,应用于Suzuki-Miyaura偶联反应。这些配合物含有N-杂环卡宾(NHC)配体,其次级多氟烷基基团取代,表现出在这种催化过程中的中等活性,展示了它们在有机合成和催化中的潜力(Kolaříková等,2015)。
同手性金属有机框架
1-(3-三氟甲基苯基)乙胺衍生物也被用于构建同手性金属有机框架(MOFs)。这些框架表现出高对映选择性,对手性分离至关重要,并且可能在制药应用中有用(Liu et al., 2016)。
化学合成和分析表征
在化学合成领域,1-(3-三氟甲基苯基)乙胺衍生物已被全面合成和表征。这些物质,包括氟林他因,已被研究其NMDA受体拮抗剂性质,突显了它们在神经药理学研究中的潜力(Dybek et al., 2019)。
缓蚀
含有1-(3-三氟甲基苯基)乙胺结构的咪唑啉衍生物已被探索用作酸性环境中轻钢的缓蚀剂。它们的有效性和缓蚀机制有助于发展先进的缓蚀保护策略(Zhang et al., 2015)。
合成抗菌化合物
已合成1-(3-三氟甲基苯基)乙胺衍生物,并发现具有显著的抗菌活性。这种应用对于开发新的抗菌剂至关重要,尤其是在关于抗生素耐药性不断增加的担忧中(Arutyunyan et al., 2015)。
作用机制
Target of Action
The primary targets of the compound 1-(3-Trifluoromethylphenyl)ethylamine are currently under investigation. As a specialty product for proteomics research applications
Mode of Action
The exact mode of action of 1-(3-Trifluoromethylphenyl)ethylamine is not fully understood at this time. It is hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. The trifluoromethyl group in the compound could potentially enhance these interactions due to its unique electronic properties .
Biochemical Pathways
Given its potential role in proteomics research , it is plausible that the compound could influence a variety of biochemical pathways, particularly those involving protein synthesis and degradation
Pharmacokinetics
The compound’s molecular weight of 18918 suggests that it could potentially be well-absorbed and distributed throughout the body. The presence of the trifluoromethyl group could also influence the compound’s metabolic stability and excretion .
Result of Action
As a compound of interest in proteomics research , it is possible that it could influence protein synthesis, folding, and degradation, among other processes
Action Environment
The action, efficacy, and stability of 1-(3-Trifluoromethylphenyl)ethylamine could potentially be influenced by various environmental factors. These could include pH, temperature, and the presence of other molecules in the cellular environment. The trifluoromethyl group in the compound could potentially enhance its stability under various conditions .
属性
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-6H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZXRBRYQGYVJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382090 | |
| Record name | 1-[3-(trifluoromethyl)phenyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59382-36-4 | |
| Record name | 1-[3-(trifluoromethyl)phenyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | alpha-Methyl-3-(trifluoromethyl)benzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

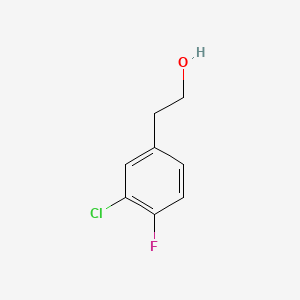
![3',5'-Dichloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1586552.png)
